molecular formula C16H17N5O3 B2620180 (1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034600-75-2

(1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Numéro de catalogue: B2620180
Numéro CAS: 2034600-75-2
Poids moléculaire: 327.344
Clé InChI: YJBYHNXHWDESDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is crucial for the activation, proliferation, and survival of lymphocytes. This compound functions by binding to the MALT1 caspase-like domain, effectively suppressing the proteolytic cleavage of downstream substrates such as RelB, CYLD, and A20, thereby attenuating NF-κB signaling and the expression of anti-apoptotic and pro-inflammatory genes. Its primary research value lies in the dissection of MALT1-dependent signaling cascades in both normal and dysregulated immune responses. It serves as a critical tool compound for investigating the pathogenesis of hematological malignancies, particularly diffuse large B-cell lymphomas (DLBCL) of the activated B-cell (ABC) subtype, which often exhibit constitutive MALT1 signaling. Furthermore, this inhibitor is used to explore potential therapeutic interventions for autoimmune and chronic inflammatory diseases where aberrant B-cell and T-cell activation driven by the CARD11-BCL10-MALT1 (CBM) signalosome complex is implicated. Research utilizing this compound has been instrumental in validating MALT1 as a high-value target in preclinical models of lymphoma and autoimmune conditions.

Propriétés

IUPAC Name

(2-ethylpyrazol-3-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-2-21-12(5-7-17-21)16(22)20-8-6-11(10-20)14-18-15(24-19-14)13-4-3-9-23-13/h3-5,7,9,11H,2,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBYHNXHWDESDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article compiles various research findings related to its biological properties, including its anticancer, antibacterial, antifungal, and anti-inflammatory activities.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C14H16N4O3\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3

This structure features a pyrazole ring, a furan moiety, and an oxadiazole group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by studies showing that similar derivatives interact with Bcl-2 proteins, leading to increased apoptotic activity in cancer cell lines such as Jurkat and A-431 .
  • In Vitro Studies : In vitro testing has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have shown IC50 values below 30 µM, comparable to established chemotherapeutic agents like doxorubicin .

Antibacterial Activity

The antibacterial potential of the compound has also been explored:

  • Spectrum of Activity : Compounds similar to (1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Notably, MIC values have been recorded at concentrations as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .
  • Comparison with Standard Antibiotics : Some derivatives showed enhanced activity compared to traditional antibiotics, indicating their potential as new antibacterial agents .

Antifungal Activity

The antifungal properties of this compound are also noteworthy:

  • Efficacy Against Fungal Strains : Research indicates that certain pyrazole derivatives exhibit antifungal activity against strains such as Candida albicans, with effective concentrations reported in the range of 50–100 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been investigated through COX-II inhibition studies:

  • Inhibition Studies : Compounds derived from pyrazole structures have shown promising COX-II inhibitory activity with IC50 values ranging from 0.011 μM to 17.5 μM, indicating a strong selectivity towards COX-II over COX-I . This suggests potential applications in treating inflammatory diseases.

Summary of Biological Activities

Biological ActivityMechanismEffective Concentration (IC50/MIC)
AnticancerInduces apoptosis via Bcl-2 interaction<30 µM
AntibacterialDisrupts bacterial cell wall synthesis75 µg/mL
AntifungalInhibits fungal growth50–100 µg/mL
Anti-inflammatoryCOX-II inhibition0.011–17.5 μM

Applications De Recherche Scientifique

Biological Activities

The biological activities of this compound are primarily linked to its structural components. Here are some notable properties:

Antimicrobial Activity

Research has shown that pyrazole derivatives often possess significant antimicrobial properties. The incorporation of furan and oxadiazole units may enhance these effects, making the compound a candidate for developing new antimicrobial agents .

Anticancer Potential

Studies indicate that compounds containing pyrazole and oxadiazole structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a subject of interest in cancer research .

Anti-inflammatory Effects

Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • Antimicrobial Studies : A study highlighted the synthesis of various pyrazole derivatives with furan and thiourea functionalities, demonstrating significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : Research on related compounds showed promising results in inhibiting the growth of cancer cells, particularly in breast and colon cancer models. The compounds were tested using MTT assays to determine their IC50 values .
  • Inflammation Models : In vivo studies have been conducted using animal models to evaluate the anti-inflammatory properties of similar compounds, showing reduced edema and inflammation markers compared to control groups .

Comparaison Avec Des Composés Similaires

Bioactivity Considerations

  • Ferroptosis Induction : Oxadiazole-containing compounds are explored as ferroptosis-inducing agents (), hinting at possible anticancer utility .
  • Insecticidal Activity : Pyrazole-furan hybrids (e.g., plant-derived analogs in ) may disrupt insect metabolism, though further validation is needed .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.